IKKβ Potency Comparison: PS-1145 vs. SC-514, BMS-345541, and TPCA-1
PS-1145 dihydrochloride exhibits sub-100 nM IKKβ inhibitory potency (IC₅₀ = 88-100 nM), representing a significant potency differential relative to SC-514, which demonstrates substantially weaker IKKβ inhibition with IC₅₀ values of 11,200 nM [1]. Compared to BMS-345541, PS-1145 shows approximately 3-fold greater potency against IKKβ (88 nM vs. 300 nM) [2]. While TPCA-1 exhibits marginally higher nominal IKKβ potency (17.9 nM), this comes at the cost of reduced IKKα selectivity (IKKα IC₅₀ = 400 nM for TPCA-1 vs. PS-1145's documented kinase panel selectivity) [3].
| Evidence Dimension | IKKβ (IKK2) inhibitory potency |
|---|---|
| Target Compound Data | 88-100 nM |
| Comparator Or Baseline | SC-514: 11,200 nM; BMS-345541: 300 nM; TPCA-1: 17.9 nM |
| Quantified Difference | ~112-fold more potent than SC-514; ~3.4-fold more potent than BMS-345541; ~5-fold less potent than TPCA-1 |
| Conditions | Cell-free IKKβ enzymatic inhibition assay |
Why This Matters
The ~112-fold potency differential versus SC-514 enables effective pathway inhibition at substantially lower working concentrations, reducing solvent-related artifacts and minimizing off-target effects in cellular assays.
- [1] Bhagwat SS, Manning AM. Kinase inhibitors for the treatment of inflammatory and autoimmune disorders. Expert Opin Investig Drugs. 2008;17(10):1493-1507. Table 1: IKK inhibitor profiles. View Source
- [2] Burke JR, Pattoli MA, Gregor KR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site. J Biol Chem. 2003;278(3):1450-1456. View Source
- [3] Podolin PL, Callahan JF, Bolognese BJ, et al. TPCA-1 is a selective inhibitor of IKK-2. J Pharmacol Exp Ther. 2005;312(1):373-381. View Source
